Product packaging for cis-4-(3-Pyridyl)cyclohexanol(Cat. No.:)

cis-4-(3-Pyridyl)cyclohexanol

Cat. No.: B8348813
M. Wt: 177.24 g/mol
InChI Key: QMXIYQOAEMEDEY-UHFFFAOYSA-N
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Description

The careful, three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its properties and function. In fields like medicinal chemistry and materials science, controlling this arrangement through stereodefined synthesis is a primary objective. The cyclohexanol (B46403) ring, a six-membered carbon ring bearing a hydroxyl group, and the pyridine (B92270) ring, a nitrogen-containing aromatic heterocycle, are foundational motifs in this pursuit.

The cyclohexanol framework is a cornerstone of modern organic chemistry, valued for its conformational rigidity and its prevalence in a wide array of important molecules. As a saturated carbocycle, the cyclohexane (B81311) ring can adopt well-defined chair conformations, allowing for precise spatial positioning of substituents. The hydroxyl group of the cyclohexanol provides a versatile chemical handle for a multitude of transformations.

Cyclohexanol and its derivatives are crucial intermediates in large-scale industrial processes, most notably in the production of polymers like Nylon-6. ontosight.ai The industrial synthesis of cyclohexanol is often achieved through the oxidation of cyclohexane or the hydration of cyclohexene (B86901). chemscene.comontosight.ai Beyond bulk chemicals, the cyclohexanol motif is a common feature in natural products and pharmaceuticals, where its stereochemistry is often essential for biological activity. The development of methods for the stereoselective synthesis of substituted cyclohexanols, which yield specific isomers, is therefore a significant area of research. google.commdpi.com Techniques such as catalytic hydrogenation, hydroboration, and various reduction methods are employed to control the diastereoselectivity of these syntheses, often favoring the formation of either the cis or trans isomer. cdnsciencepub.comresearchgate.net

The table below summarizes some key aspects of cyclohexanol architectures:

FeatureSignificance in Organic Synthesis
Structural Rigidity Provides a predictable, three-dimensional scaffold for positioning functional groups.
Versatile Functional Group The hydroxyl (-OH) group can be easily converted into other functionalities (ketones, esters, ethers, etc.). ontosight.ai
Industrial Relevance Key precursor for polymers such as Nylon-6 and Nylon-6,6. ontosight.aichemscene.com
Stereochemical Diversity Exists as cis/trans isomers, the selective synthesis of which is crucial for targeted applications. mdpi.comcdnsciencepub.com

The pyridine ring is one of the most important heterocyclic scaffolds in medicinal chemistry and drug design. chemeo.comuni-greifswald.de As an aromatic, nitrogen-containing ring, it possesses unique electronic properties. The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, which can improve the aqueous solubility and pharmacokinetic properties of a drug molecule. uni-greifswald.denist.govchemicalbook.com

A vast number of FDA-approved drugs contain a pyridine moiety, highlighting its importance. researcher.life These drugs span a wide range of therapeutic areas, including anticancer, antiviral, and central nervous system agents. google.com The pyridine scaffold is not just a passive component; its nitrogen atom can play a crucial role in binding to biological targets like enzymes and receptors. beilstein-journals.org Furthermore, the pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its activity and selectivity. uni-greifswald.de Synthetic strategies for creating substituted pyridines are numerous and include methods like the Hantzsch and Bohlmann-Rahtz syntheses. pacific.edu

Key attributes of the pyridyl moiety are highlighted below:

FeatureSignificance in Synthetic & Medicinal Chemistry
Electronic Properties The nitrogen atom modifies the ring's electron distribution, influencing reactivity and intermolecular interactions. google.com
Pharmacokinetic Enhancement Can improve water solubility and metabolic stability of drug candidates. chemicalbook.comgoogle.com
Bioactivity A "privileged scaffold" found in numerous FDA-approved drugs across many disease areas. researcher.lifegoogle.combeilstein-journals.org
Synthetic Versatility Amenable to a wide range of functionalization reactions, enabling Structure-Activity Relationship (SAR) studies. uni-greifswald.depacific.edu

The chemical compound cis-4-(3-Pyridyl)cyclohexanol represents a deliberate fusion of the two powerful scaffolds discussed above. It features a cyclohexanol ring, with its defined stereochemistry and versatile hydroxyl group, and a pyridine ring linked at the 4-position of the cyclohexane. The "cis" designation specifies that the hydroxyl group and the pyridyl group are on the same face of the cyclohexane ring.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure alone suggests significant potential as a strategic building block. The synthesis of such a molecule would likely involve the stereoselective reduction of a 4-(3-pyridyl)cyclohexanone precursor. The synthesis of related structures, like various 4-substituted cyclohexanols, often employs catalytic hydrogenation or other reduction methods where the choice of catalyst and reaction conditions dictates the cis/trans selectivity. google.com

The strategic value of this compound lies in its bifunctional nature:

The cyclohexanol portion provides a rigid, non-aromatic spacer with a defined stereochemical orientation. The hydroxyl group serves as a reactive site for further elaboration, allowing it to be connected to other molecular fragments.

The 3-pyridyl moiety introduces the key electronic and solubility properties associated with pyridine. Its position offers a vector for interactions with biological targets or for use in catalysis and materials science.

This combination makes this compound a highly attractive scaffold for creating libraries of complex molecules for screening in drug discovery and agrochemical research. The defined spatial relationship between the aliphatic alcohol and the aromatic heterocycle could be critical for optimizing binding to specific protein targets. It stands as a prime example of how combining well-understood, high-value scaffolds can lead to the creation of novel chemical entities with significant untapped potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B8348813 cis-4-(3-Pyridyl)cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-pyridin-3-ylcyclohexan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-2,7-9,11,13H,3-6H2

InChI Key

QMXIYQOAEMEDEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CN=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 4 3 Pyridyl Cyclohexanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For cis-4-(3-Pyridyl)cyclohexanol, the analysis can be approached from two primary perspectives: disconnection of the cyclohexanol (B46403) ring and strategies focused on incorporating the pyridyl group.

The most direct retrosynthetic disconnection involves the carbon-oxygen bond of the alcohol, which identifies 4-(3-pyridyl)cyclohexanone as the immediate precursor. This simplifies the synthetic challenge to the stereoselective reduction of a ketone, a well-established transformation in organic synthesis. This ketone is a key intermediate, as the stereochemical outcome of its reduction directly determines the formation of the desired cis product.

Further disconnection of 4-(3-pyridyl)cyclohexanone itself can be envisioned through a Michael addition pathway. This would involve the conjugate addition of a pyridyl nucleophile to a cyclohexenone precursor or the addition of a suitable enolate to a pyridyl-substituted Michael acceptor. Such cascade reactions are powerful tools for rapidly constructing carbocyclic frameworks. nih.gov

The carbon-carbon bond connecting the pyridine (B92270) and cyclohexane (B81311) rings is another key disconnection point. This suggests several forward-synthetic strategies:

Nucleophilic Addition: A pyridyl organometallic reagent, such as 3-pyridylmagnesium bromide or 3-lithiopyridine, could be added to a protected 4-oxocyclohexanol derivative or a related electrophile.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed. This would involve reacting a pyridine-containing boronic acid or organozinc reagent with a cyclohexenyl triflate or halide, followed by hydration and reduction steps.

Starting from Pyridine Derivatives: An alternative strategy begins with a functionalized pyridine, such as 3-acetylpyridine. A series of reactions, including condensations and cyclizations, could then be used to construct the cyclohexane ring onto the existing pyridyl framework.

Ultimately, the reduction of 4-(3-pyridyl)cyclohexanone remains the most common and stereochemically critical step in many of these proposed routes.

Stereoselective Approaches to cis-4-Substituted Cyclohexanols

Achieving the cis configuration in 4-substituted cyclohexanols requires overcoming the thermodynamic preference for the equatorial substituent, which often leads to the trans isomer as the major product. Stereoselective approaches are therefore essential.

The reduction of the intermediate, 4-(3-pyridyl)cyclohexanone, is the pivotal step for establishing the cis stereochemistry. The approach of the hydride reagent to the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone (B45756) ring. Equatorial attack leads to the formation of the axial alcohol (cis isomer), while axial attack results in the equatorial alcohol (trans isomer). The selectivity of this reduction can be influenced by both the choice of catalyst and the inherent properties of the substrate.

Catalyst systems can exert significant control over the stereochemical outcome of a reaction, often overriding the substrate's inherent bias.

Homogeneous Catalysis: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for the stereoselective hydrogenation of ketones. For instance, specific ruthenium-aminophosphine complexes have been shown to be very effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone, producing the corresponding cis-alcohol in high yields and selectivity. google.comgoogle.com This approach is directly applicable to 4-(3-pyridyl)cyclohexanone, where the catalyst's ligand sphere can direct the hydrogen delivery to the equatorial face of the carbonyl, yielding the axial (cis) alcohol.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), offer exceptional levels of stereoselectivity under mild, environmentally friendly conditions. Mutant ADHs have been developed that exhibit high selectivity for the production of cis-4-substituted cyclohexanols. In one study, a mutant ADH from Lactobacillus kefir was used to reduce 4-propylcyclohexanone (B1345700), achieving a cis:trans ratio of 99.5:0.5. mdpi.com This biocatalytic approach represents a green and highly efficient method for accessing the desired cis-isomer.

In the absence of a directing catalyst, the stereoselectivity of the reduction is governed by the steric and electronic properties of the substrate and the reducing agent.

Sterically Hindered Reagents: The use of bulky hydride reagents is a classic strategy for achieving equatorial attack. Reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium trisiamylborohydride have large steric profiles that prevent them from approaching the carbonyl from the more hindered axial face (which is encumbered by the axial hydrogens at the C-2 and C-6 positions). Consequently, they are forced to attack from the less hindered equatorial face, leading to a high preference for the axial (cis) alcohol.

Chelation Control: While less common for simple cyclohexanones, chelation can be a powerful controlling element. If a directing group is present on the ring, it can coordinate with the hydride reagent (e.g., those containing lithium or sodium), delivering the hydride to a specific face of the carbonyl and controlling the stereochemical outcome.

The table below summarizes various methodologies for the diastereoselective reduction of 4-substituted cyclohexanones, which are analogous to the synthesis of this compound.

SubstrateReagent/CatalystConditionsProductcis:trans RatioReference
4-PropylcyclohexanoneMutant Alcohol Dehydrogenase (LK-TADH)pH 7.0-8.0, 35°C, with GDH for cofactor regenerationcis-4-Propylcyclohexanol99.5:0.5 mdpi.com
4-tert-ButylcyclohexanoneRuCl₂(i-Pr₂PCH₂CH₂NH₂)₂KOtBu, 2-propanol, 10 atm H₂, 25°Ccis-4-tert-ButylcyclohexanolHigh selectivity for cis google.com
4-tert-ButylcyclohexanoneLithium tri-sec-butylborohydride (L-Selectride®)Tetrahydrofuran (THF), low temperaturecis-4-tert-ButylcyclohexanolTypically >95:5General Knowledge

Enantioselective Routes to Chiral cis-Cyclohexanol Scaffolds

The creation of chiral centers with high enantiopurity is a paramount objective in contemporary organic synthesis. For this compound, this involves the stereocontrolled formation of the chiral centers on the cyclohexane ring. Enantioselective approaches are broadly categorized into those employing chiral catalysts and those utilizing chiral auxiliaries.

The stereoselective reduction of a prochiral ketone, such as 4-(3-Pyridyl)cyclohexanone, stands as the most direct and atom-economical method to access chiral this compound. This transformation can be achieved with high efficiency and enantioselectivity using either biocatalysts or chiral transition metal complexes.

Enzymatic Reductions:

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective catalysts for the asymmetric reduction of ketones. These biocatalysts operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While specific studies on the enzymatic reduction of 4-(3-Pyridyl)cyclohexanone are not extensively documented, analogous transformations provide strong evidence for the feasibility of this approach. For instance, the efficient synthesis of cis-4-propylcyclohexanol has been achieved using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH), coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. This enzymatic system converted 4-propylcyclohexanone to cis-4-propylcyclohexanol with a high cis/trans ratio of 99.5:0.5 and complete conversion. researchgate.net

The stereochemical outcome of such enzymatic reductions is governed by the specific enzyme used, with different enzymes or mutants thereof capable of providing access to either enantiomer of the product alcohol. The high degree of stereocontrol offered by enzymes makes them an attractive option for the synthesis of enantiomerically pure this compound.

Transition Metal-Catalyzed Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. researchgate.net These methods typically employ chiral ligands coordinated to a metal center (e.g., ruthenium, rhodium, iridium) to induce stereoselectivity. The hydrogenation of 2-aryl cyclic ketones has been shown to proceed with high enantioselectivity via dynamic kinetic resolution, affording chiral trans-cycloalkanol derivatives. scholaris.ca While the synthesis of the cis-isomer is often more challenging, careful selection of the catalyst, ligand, and reaction conditions can favor the desired stereoisomer. For example, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones under acidic conditions has been developed to furnish trans-cycloalkanols, highlighting the tunability of these catalytic systems. scholaris.ca

The table below summarizes representative results for the asymmetric reduction of substituted cyclohexanones, illustrating the potential of these methods for the synthesis of chiral this compound.

Catalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Reference
Mutant ADH (LK-TADH) / GDH4-Propylcyclohexanonecis99.5:0.5Not Reported researchgate.net
Ru-TsDPEN2,2-Dimethylcyclohexane-1,3-dione(S)-3-hydroxy-2,2-dimethylcyclohexanoneNot Applicable>99% wikipedia.org
Pd(TFA)₂ / (S)-xyl-SDP2-Phenylcyclohexanone(1R,2R)-trans-2-Phenylcyclohexanol>99:198% scholaris.ca

This table presents data for analogous reactions to demonstrate the potential of these methods for the synthesis of this compound.

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be appended to a cyclohexene (B86901) precursor, followed by a diastereoselective reaction to install the hydroxyl and pyridyl groups. For example, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric aldol (B89426) reactions, alkylations, and conjugate additions. researchgate.netresearchgate.netorganic-chemistry.org A strategy could involve the conjugate addition of a pyridyl nucleophile to a cyclohexenone derivative bearing a chiral auxiliary. The steric hindrance imposed by the auxiliary would direct the incoming nucleophile to one face of the molecule, thereby establishing the desired stereochemistry. Subsequent reduction of the ketone and removal of the auxiliary would afford the chiral this compound.

While effective, this approach is less atom-economical than catalytic methods due to the need for stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal.

Direct and Convergent Synthetic Pathways for this compound

Convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments, often offer greater efficiency than linear syntheses. Direct methods that install the key structural features in a single or few steps are also highly desirable.

A straightforward approach to the 4-(3-Pyridyl)cyclohexanol scaffold involves the nucleophilic addition of a 3-pyridyl organometallic reagent to a suitable cyclohexanone derivative. The primary challenge in this approach is controlling the stereochemistry of the resulting alcohol.

The addition of a Grignard reagent, such as 3-pyridylmagnesium bromide, to 4-hydroxycyclohexanone (B83380) would likely result in a mixture of cis and trans diastereomers. nih.gov To achieve cis-selectivity, the hydroxyl group could be protected with a bulky protecting group that would direct the incoming nucleophile to the opposite face of the carbonyl group. Alternatively, starting with 1,4-cyclohexanedione, a selective mono-addition of the 3-pyridyl Grignard reagent followed by a stereoselective reduction of the remaining ketone could be employed. The stereoselectivity of the reduction step would be crucial for obtaining the desired cis-isomer.

Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds, including the introduction of heteroaromatic moieties. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose. frontiersin.org

A plausible route to this compound via a Suzuki-Miyaura coupling would involve the reaction of 3-pyridylboronic acid with a cyclohexenyl triflate or halide derivative bearing a hydroxyl group at the 4-position. Subsequent hydrogenation of the double bond would need to be controlled to favor the formation of the cis-diastereomer. The choice of catalyst and hydrogenation conditions would be critical in achieving the desired stereoselectivity.

The table below outlines potential coupling partners for the synthesis of a 4-(3-Pyridyl)cyclohexene precursor.

Pyridyl SourceCyclohexene PartnerCoupling ReactionCatalyst/Reagents
3-Pyridylboronic Acid4-Hydroxycyclohex-1-enyl triflateSuzuki-MiyauraPd(PPh₃)₄, K₃PO₄
3-Bromopyridine4-Hydroxycyclohex-1-enylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, Cs₂CO₃
3-Iodopyridine(4-Hydroxycyclohex-1-enyl)zinc chlorideNegishiPd(PPh₃)₄

This table suggests plausible coupling strategies based on established methodologies.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. researchgate.net While a direct MCR for the synthesis of this compound is not readily apparent in the literature, MCRs are widely used for the synthesis of highly substituted pyridines and cyclohexanes.

For instance, the Hantzsch pyridine synthesis is a well-known MCR that produces dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. It is conceivable that a multi-component strategy could be designed to first construct a highly functionalized cyclohexane ring, which is then elaborated to introduce the pyridyl moiety or vice versa. However, controlling the cis-stereochemistry in a complex one-pot reaction would be a significant challenge.

Mechanistic and Stereochemical Investigations in Cis 4 3 Pyridyl Cyclohexanol Synthesis

Reaction Mechanisms Governing cis-Diastereoselectivity

The formation of cis-4-(3-Pyridyl)cyclohexanol is predominantly governed by the mechanism of hydride delivery to the carbonyl group of 4-(3-Pyridyl)cyclohexanone. The cyclohexanone (B45756) ring exists in a dynamic equilibrium of chair conformations. The bulky 3-pyridyl group preferentially occupies the equatorial position to minimize steric strain. This conformational preference dictates the two possible trajectories for the incoming nucleophilic hydride: axial attack and equatorial attack.

Axial Attack: The hydride attacks the carbonyl carbon from the axial face, leading to the formation of an equatorial hydroxyl group. This results in the trans isomer.

Equatorial Attack: The hydride attacks from the equatorial face, resulting in an axial hydroxyl group, which corresponds to the desired cis isomer.

The diastereoselectivity of the reduction is therefore a consequence of the competition between these two pathways. The preference for one pathway over the other is heavily influenced by the steric bulk of the reducing agent.

Attack TrajectoryResulting IsomerHydroxyl Group Orientation
Axialtrans-4-(3-Pyridyl)cyclohexanolEquatorial
EquatorialThis compoundAxial

Generally, small and unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH4), tend to favor axial attack. This is attributed to the lower steric hindrance encountered along this trajectory compared to the more crowded equatorial approach. Conversely, sterically demanding reducing agents, often referred to as bulky hydrides, exhibit a higher propensity for equatorial attack. This is because the large reagent is sterically hindered by the axial hydrogens at the C-3 and C-5 positions, making the equatorial approach the less energetic pathway. Consequently, the use of bulky reducing agents is a key strategy for maximizing the yield of the cis diastereomer.

Factors Influencing Stereochemical Outcome (e.g., Steric, Electronic, Solvent Effects)

The stereochemical outcome of the reduction of 4-(3-Pyridyl)cyclohexanone is a delicate balance of several influencing factors.

Steric Effects: As previously mentioned, the steric profile of the hydride-donating species is a dominant factor. The use of bulky reducing agents, such as those derived from trialkylborohydrides (e.g., L-Selectride® or lithium tri-sec-butylborohydride), promotes the formation of the cis product through preferential equatorial attack.

Electronic Effects: The electronic nature of the 3-pyridyl substituent can also play a role. The pyridine (B92270) ring is electron-withdrawing, which can influence the reactivity of the carbonyl group. While the primary determinant of stereoselectivity in this system is steric, electronic effects can modulate the transition state energies of the axial and equatorial attack pathways. The precise electronic influence of the pyridyl group on the diastereoselectivity of hydride reduction is a subject that warrants further detailed investigation.

Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the reducing agent, thereby affecting the stereochemical outcome. Solvents can also stabilize or destabilize the transition states leading to the cis and trans products differently. For instance, coordinating solvents can alter the effective size of the hydride reagent, thus impacting the steric environment around the carbonyl group.

A summary of factors influencing the stereochemical outcome is presented below:

FactorInfluence on cis-Diastereoselectivity
Steric Hindrance of Reducing Agent Increased steric bulk favors equatorial attack, leading to a higher proportion of the cis isomer.
Electronic Nature of Substituents The electron-withdrawing pyridyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting transition state energies.
Solvent Can modify the effective size and reactivity of the reducing agent and differentially solvate the transition states.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

While specific computational studies on the synthesis of this compound are not extensively documented in the literature, theoretical modeling of analogous systems, such as the reduction of substituted cyclohexanones, provides valuable insights. Density Functional Theory (DFT) calculations are commonly employed to model the transition states of nucleophilic addition to the carbonyl group.

These computational models can elucidate the energetic profiles of both the axial and equatorial attack pathways. The calculations typically consider factors such as:

Torsional Strain: The eclipsing interactions that develop in the transition state. Equatorial attack often leads to greater torsional strain.

Steric Interactions: The non-bonded interactions between the incoming nucleophile and the axial hydrogens of the cyclohexane (B81311) ring.

Stereoelectronic Effects: The stabilizing interactions between the developing sigma bond and the anti-periplanar bonds of the ring.

By calculating the activation energies for both pathways, a theoretical prediction of the diastereomeric ratio can be obtained. These models can be used to rationalize the experimentally observed stereoselectivities and to predict the outcome of reductions with different hydride reagents and substrates. For instance, computational studies on similar systems have corroborated the experimental observation that bulkier reducing agents favor the pathway with the lower steric repulsion, which is typically the equatorial attack leading to the cis product.

Chemical Transformations and Derivatization Strategies for Cis 4 3 Pyridyl Cyclohexanol

Reactions of the Hydroxyl Group

The secondary alcohol functionality in cis-4-(3-Pyridyl)cyclohexanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and elimination reactions.

The conversion of the hydroxyl group into esters and ethers is a common strategy to modify the polarity, solubility, and biological activity of alcohol-containing molecules.

Esterification: The formation of an ester from this compound can be achieved through several standard methods. One common approach is the reaction with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification. Alternatively, for a more reactive pathway, the alcohol can be treated with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. The rate of esterification can be influenced by the steric hindrance around the hydroxyl group. In the case of this compound, the equatorial position of the hydroxyl group in the most stable chair conformation presents a sterically accessible site for acylation.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage. The choice of base and solvent is crucial to ensure efficient formation of the alkoxide without promoting competing elimination reactions of the alkyl halide.

Below is a table summarizing potential esterification and etherification reactions for this compound.

TransformationReagent(s)Expected Product
AcetylationAcetic anhydride, Pyridinecis-4-(3-Pyridyl)cyclohexyl acetate
BenzoylationBenzoyl chloride, Triethylaminecis-4-(3-Pyridyl)cyclohexyl benzoate
MethylationSodium hydride, Methyl iodidecis-1-methoxy-4-(3-pyridyl)cyclohexane
BenzylationPotassium hydride, Benzyl bromidecis-1-(benzyloxy)-4-(3-pyridyl)cyclohexane

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 4-(3-Pyridyl)cyclohexanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mild vs. strong, acidic vs. basic) and the presence of other sensitive functional groups.

Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone (B3395972)/sulfuric acid). However, due to the toxicity of chromium, alternative methods such as the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are often preferred for their milder conditions and higher selectivity. For industrial-scale applications, catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are of interest. The presence of the pyridine ring means that highly acidic or basic conditions might need to be carefully controlled to avoid side reactions involving the nitrogen atom.

The table below details some common oxidation reactions applicable to this compound.

Oxidation MethodReagent(s)Expected Product
Jones OxidationCrO₃, H₂SO₄, Acetone4-(3-Pyridyl)cyclohexanone
PCC OxidationPyridinium chlorochromate (PCC), Dichloromethane4-(3-Pyridyl)cyclohexanone
Swern Oxidation(COCl)₂, DMSO, Et₃N4-(3-Pyridyl)cyclohexanone
Dess-Martin OxidationDess-Martin Periodinane (DMP)4-(3-Pyridyl)cyclohexanone

The hydroxyl group of this compound can be eliminated to form a carbon-carbon double bond within the cyclohexane (B81311) ring, leading to the formation of pyridyl-substituted cyclohexenes. This dehydration reaction is typically carried out under acidic conditions with heating. The mechanism generally proceeds via an E1 pathway.

The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid) to form a good leaving group, water. Subsequent departure of the water molecule generates a secondary carbocation at the C-1 position of the cyclohexyl ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom (C-2 or C-6) to form the alkene. Due to the symmetry of the starting material, abstraction from either C-2 or C-6 would lead to the same initial product, 4-(3-Pyridyl)cyclohex-1-ene. However, rearrangements of the carbocation intermediate are possible, which could lead to a mixture of isomeric cyclohexene (B86901) products.

An alternative, milder method for dehydration involves the use of reagents like phosphorus oxychloride (POCl₃) in pyridine. This method often proceeds via an E2 mechanism and can sometimes offer better control over the regioselectivity of the double bond formation.

The following table outlines typical elimination reactions.

Reaction TypeReagent(s)Potential Product(s)
Acid-catalyzed DehydrationConcentrated H₂SO₄, Heat4-(3-Pyridyl)cyclohex-1-ene and other isomers
Dehydration with POCl₃Phosphorus oxychloride (POCl₃), Pyridine4-(3-Pyridyl)cyclohex-1-ene

Transformations Involving the Cyclohexyl Ring System

Modifying the saturated carbocyclic ring of this compound presents a different set of synthetic challenges compared to the reactions of the hydroxyl group.

Direct functionalization of the C-H bonds at the unsubstituted positions of the cyclohexyl ring in this compound is a complex task. Such transformations generally require harsh conditions and often lack selectivity. While methods for the catalytic C-H activation and functionalization of cycloalkanes exist, their application to a molecule containing a pyridine ring and a hydroxyl group would likely be complicated by competing reactions at these more reactive sites. There is currently a lack of specific literature detailing the successful and selective modification of the unsubstituted ring positions of this compound.

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes. However, there is no specific information in the scientific literature on the application of these transformations directly to this compound.

Hypothetically, a ring contraction could be envisioned through a Favorskii rearrangement of a derivative. For instance, the oxidation of the alcohol to 4-(3-Pyridyl)cyclohexanone, followed by α-halogenation, would provide a suitable precursor. Treatment of this α-haloketone with a base could induce a ring contraction to a 3-(3-Pyridyl)cyclopentanecarboxylic acid derivative.

A ring expansion, such as the Tiffeneau-Demjanov rearrangement, would also require prior functionalization. For example, the ketone derivative, 4-(3-Pyridyl)cyclohexanone, could be converted to a cyanohydrin, which upon reduction would yield a β-amino alcohol. Treatment of this amino alcohol with nitrous acid could then, in principle, lead to a ring-expanded cycloheptanone (B156872) derivative.

It is important to emphasize that these are theoretical pathways based on well-established named reactions, and their practical application to the this compound system has not been reported.

Reactivity of the Pyridyl Moiety

The pyridyl moiety of this compound governs a significant portion of its chemical behavior. The nitrogen atom within the aromatic ring renders it electron-deficient compared to benzene, which fundamentally influences its reactivity. This electron deficiency deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack, particularly at positions ortho and para to the nitrogen (the 2, 4, and 6-positions). Furthermore, the lone pair of electrons on the nitrogen atom is readily available for reactions such as N-oxidation and quaternization.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring. slideshare.net This deactivation is further intensified in the acidic conditions typical for EAS, as the nitrogen atom becomes protonated or coordinates with the electrophile's catalyst. libretexts.org This creates a positive charge on the ring, strongly repelling incoming electrophiles.

When EAS does occur, it requires harsh reaction conditions and proceeds with a strong preference for substitution at the 3-position (and the equivalent 5-position). libretexts.orgquora.com This regioselectivity is dictated by the stability of the cationic intermediate (sigma complex). Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable. slideshare.netlibretexts.orgquora.com In contrast, attack at the 3-position keeps the positive charge distributed among the carbon atoms of the ring. libretexts.org For this compound, which is already substituted at the 3-position, any further electrophilic substitution would be directed to the 5-position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

Position of Attack Stability of Intermediate Key Feature of Intermediate Outcome
2- or 4- (ortho/para) Less Stable Positive charge on electronegative nitrogen in one resonance form. libretexts.orgquora.com Disfavored

| 3- (meta) | More Stable | Positive charge is delocalized over carbon atoms only. libretexts.orgquora.com | Favored |

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is favored at the 2- and 4-positions because the anionic intermediate formed upon nucleophilic attack is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com

For a nucleophilic substitution to occur on this compound, a good leaving group (such as a halide) would need to be present on the pyridine ring. If such a derivative were used, nucleophiles would preferentially attack the 2- or 4- (and 6-) positions. A classic example of this reactivity is the Chichibabin reaction, where an amide anion attacks the pyridine ring to introduce an amino group, typically at the 2-position. wikipedia.org The regioselectivity can be influenced by the nature of the substituent at the 3-position and the solvent. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at Pyridine

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and these reactions are highly applicable to pyridine derivatives. eie.grresearchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings provide powerful tools for the derivatization of the pyridine ring in this compound. researchgate.net

These transformations typically require a halopyridine as the starting material. For instance, a halogen atom could be introduced at the 2-, 4-, 5-, or 6-position of the pyridyl ring of the parent compound to serve as a handle for cross-coupling. Palladium complexes are the most common catalysts, and the choice of ligands, base, and solvent is crucial for achieving high yields and selectivity. researchgate.netwiley-vch.de

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Halopyridines

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki-Miyaura Boronic acids/esters C(sp²)–C(sp²) Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) researchgate.netwiley-vch.de
Sonogashira Terminal alkynes C(sp²)–C(sp) Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) researchgate.netresearchgate.net
Buchwald-Hartwig Amines, Alcohols C(sp²)–N, C(sp²)–O Pd(0)/Pd(II) complex with specialized phosphine (B1218219) ligands, Base (e.g., NaOt-Bu) researchgate.net
Stille Organostannanes C(sp²)–C(sp²) Pd(0) complex (e.g., Pd(PPh₃)₄) researchgate.net

| Heck | Alkenes | C(sp²)–C(sp²) | Pd(0)/Pd(II) complex, Base (e.g., Et₃N) eie.gr |

For example, the Suzuki-Miyaura reaction of a hypothetical 2-chloro-6-(cis-4-hydroxycyclohexyl)pyridine could be used to introduce various aryl or heteroaryl groups at the 2-position. researchgate.net

N-Oxidation and Quaternization of Pyridine

The nucleophilic nitrogen atom of the pyridyl group is a primary site for chemical modification.

N-Oxidation

The nitrogen atom can be readily oxidized to form a pyridine-N-oxide using various oxidizing agents. tandfonline.comarkat-usa.org This transformation significantly alters the electronic properties of the pyridine ring. The N-oxide group increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution at these sites. It also makes the ring more susceptible to certain nucleophilic substitution reactions. A variety of reagents can effect this transformation. tandfonline.comarkat-usa.org

Table 3: Common Reagents for the N-Oxidation of 3-Substituted Pyridines

Oxidizing Agent Typical Conditions Comments Reference
Hydrogen Peroxide / Acetic Acid Glacial acetic acid, heat A classic and common method. tandfonline.com tandfonline.com
m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, reflux Often gives high yields and clean reactions. tandfonline.comarkat-usa.org tandfonline.comarkat-usa.org
Potassium Peroxymonosulfate (Oxone®) Acetone/Water or Alumina An effective and relatively safe oxidant. tandfonline.com tandfonline.com

| Sodium Perborate Monohydrate | Glacial acetic acid, 60 °C | A cheap and stable industrial oxidizing agent. tandfonline.com | tandfonline.com |

Metabolic N-oxidation has also been observed in vivo for various 3-substituted pyridines, indicating this is a biologically relevant transformation. nih.govsci-hub.stnih.gov

Quaternization

The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form quaternary pyridinium salts. researchgate.netsrce.hr This reaction introduces a permanent positive charge on the nitrogen atom, which dramatically increases the ring's susceptibility to reduction and nucleophilic attack. The reaction is typically carried out by heating the pyridine derivative with an excess of the alkylating agent in a suitable solvent like acetone or acetonitrile. researchgate.netsrce.hr The quaternization of compounds is a recognized strategy in medicinal chemistry for developing new therapeutic agents. nih.gov The nature of the solvent can significantly affect the rate and outcome of the quaternization reaction. researchgate.net

Reduction of the Pyridine Ring

The aromatic pyridine ring can be fully or partially reduced to yield piperidines or various hydropyridines, respectively. These saturated and partially saturated heterocycles are valuable building blocks in medicinal chemistry. nih.gov

Catalytic Hydrogenation

The most direct method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring is catalytic hydrogenation. This typically involves hydrogen gas and a heterogeneous metal catalyst.

Table 4: Catalysts for Pyridine Ring Hydrogenation

Catalyst Conditions Product Comments Reference
Platinum Oxide (PtO₂) H₂, various solvents Piperidine A highly effective, classic catalyst. clockss.org clockss.org
Rhodium Oxide (Rh₂O₃) H₂ (5 bar), TFE, 40 °C Piperidine Effective for functionalized pyridines under mild conditions. rsc.org rsc.org
Raney Nickel H₂, high pressure/temp Piperidine A common industrial catalyst. clockss.org clockss.org

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | 40 °C | Tetrahydropyridine (B1245486) or Piperidine | Product depends on pyridine substitution; works on pyridinium salts. researchgate.net | researchgate.net |

Chemical Reduction

A variety of chemical reducing agents can also be employed. The Ladenburg reduction, using sodium in boiling alcohol, is a historical method. clockss.org More modern methods offer milder conditions and greater functional group tolerance. For example, samarium diiodide (SmI₂) in the presence of water can reduce pyridine to piperidine at room temperature in excellent yield. clockss.org Another metal-free approach utilizes a B(C₆F₅)₃ catalyst with hydrosilanes and amines to achieve reduction through a cascade process. dicp.ac.cn

Partial Reduction and Asymmetric Synthesis

Partial reduction of the pyridine ring can be achieved to access tetrahydropyridine intermediates. These are versatile synthons for further functionalization. A three-step process involving partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric reductive Heck reaction, and a final reduction step provides access to a wide range of enantioenriched 3-substituted piperidines. nih.gov

Strategic Utility of Cis 4 3 Pyridyl Cyclohexanol As a Building Block

Precursor in the Synthesis of Complex Cyclohexane-Containing Scaffolds

The bifunctional nature of cis-4-(3-Pyridyl)cyclohexanol, possessing both a hydroxyl group and a pyridine (B92270) ring on a cyclohexane (B81311) framework, makes it an excellent starting material for synthesizing more elaborate molecules. The cis stereochemistry of the substituents on the cyclohexane ring provides a defined three-dimensional arrangement that can be exploited to control the stereochemical outcome of subsequent reactions.

Researchers have utilized this building block in the synthesis of various complex structures. For instance, it can be a key intermediate in the preparation of highly functionalized molecules of pharmaceutical interest. The hydroxyl group can be readily converted into other functionalities or used as a handle for further reactions, while the pyridine ring can participate in a variety of transformations, including N-acylation and metal-catalyzed cross-coupling reactions.

A notable application is in the synthesis of neuropeptide Y antagonists, which are investigated for the treatment of obesity. researchgate.net In these syntheses, the pyridylcyclohexanol core provides the necessary scaffold to which other crucial fragments of the target molecule are attached. While the coupling of related 4-oxocyclohexanecarboxylate (B1232831) with a lithiated isonicotinamide (B137802) was found to produce a mixture of trans and cis isomers, highlighting the importance of stereocontrol in these synthetic routes. researchgate.net

The strategic placement of the functional groups on the cyclohexane ring allows for the construction of diverse molecular shapes, a key aspect in lead-oriented synthesis for drug discovery. whiterose.ac.uk The ability to generate libraries of structurally diverse scaffolds from a common precursor like this compound is highly valuable in the search for new bioactive compounds.

Chiral Pool Synthon for Enantioenriched Products

The term "chiral pool" in organic synthesis refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. escholarship.orgacs.org While this compound itself is achiral, it can be resolved into its enantiomers or synthesized in an enantioselective manner, thus serving as a valuable chiral building block.

Enantioselective synthesis methods, such as asymmetric reduction of the corresponding ketone, can provide access to enantiomerically enriched forms of this compound. For example, alcohol dehydrogenases have been successfully employed for the catalytic asymmetric reduction of prochiral ketones to yield axially chiral alcohols with high enantiomeric excess. researchgate.net The use of mutant alcohol dehydrogenases has also been shown to be effective in producing specific stereoisomers of substituted cyclohexanols. mdpi.comresearchgate.net

Once obtained in an enantioenriched form, this chiral synthon can be used to construct complex molecules with multiple stereocenters. The predefined stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions, a strategy widely used in the total synthesis of natural products and pharmaceuticals. acs.orgresearchgate.netresearchgate.net For example, the enantioselective synthesis of (+)-luciduline, a Lycopodium alkaloid, utilized a chiral auxiliary-mediated approach to construct the key cis-perhydroquinoline ring system. acs.org

The ability to access both enantiomers of a chiral building block is particularly advantageous, as it allows for the synthesis of both enantiomers of the target molecule, which is crucial for studying their differential biological activities.

Role in the Construction of Polycyclic and Spiro Systems

The rigid cyclohexane ring and the reactive functional groups of this compound make it a suitable precursor for the construction of more complex ring systems, including polycyclic and spirocyclic frameworks. These structural motifs are prevalent in many natural products and medicinally important compounds.

Polycyclic systems can be assembled through intramolecular reactions that form new rings fused to the initial cyclohexane core. For instance, the hydroxyl group and the pyridine ring can be functionalized to contain reactive groups that can then be cyclized. Strategies such as intramolecular 1,3-dipolar cycloadditions have been employed to construct complex alkaloids. nih.gov

Spiro systems, where two rings share a single atom, can also be synthesized from this building block. A practical and scalable process has been described for the preparation of a spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one derivative, which is a highly functionalized and potentially useful building block for pharmaceutical research. researchgate.net The synthesis of spirocyclic oxindoles, which are important in medicinal chemistry, often involves the stereoselective formation of spiro-fused ring systems. rsc.org

The synthesis of such complex structures often relies on cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity. nih.gov

Design and Synthesis of Advanced Molecular Architectures

The utility of this compound extends to the design and synthesis of advanced molecular architectures with specific functions. These can include supramolecular assemblies, molecular machines, and materials with unique electronic or optical properties.

The pyridine moiety can act as a ligand for metal coordination, enabling the construction of metal-organic frameworks (MOFs) or discrete coordination complexes. acs.org The self-assembly of these building blocks can lead to the formation of well-defined nanostructures. The hydroxyl group can be used to attach the molecule to surfaces or to other molecular components.

In the field of supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. mdpi.com The pyridyl and hydroxyl groups of the building block can participate in hydrogen bonding and other non-covalent interactions, directing the self-assembly process.

Furthermore, the combination of the rigid cyclohexane scaffold and the electronically active pyridine ring makes this compound a candidate for incorporation into functional materials. For example, derivatives of this building block could be explored for their liquid crystalline properties or as components in organic light-emitting diodes (OLEDs). The synthesis of trans-2-(4-alkylcyclohexyl)-1,3-propanediol, a precursor for liquid crystals, can be achieved from the corresponding trans-4-alkylcyclohexanol, highlighting the importance of stereochemistry in the properties of the final material. mdpi.com

The ability to synthesize a diverse library of compounds from a single, versatile building block is a powerful strategy in modern chemical research, enabling the exploration of new chemical space and the discovery of novel functions.

Advanced Characterization Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, NOESY for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For cis-4-(3-Pyridyl)cyclohexanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its constitution and, crucially, its cis relative stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would confirm the presence of all proton environments. The pyridine (B92270) ring protons would appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns for a 3-substituted pyridine. The proton on the carbon bearing the hydroxyl group (H-1) would appear as a deshielded multiplet, with its chemical shift and multiplicity being highly sensitive to its axial or equatorial orientation. In the cis isomer, the hydroxyl group is axial, placing the H-1 proton in an equatorial position, typically resulting in a broad signal with small coupling constants. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (δ 1.5-2.5 ppm).

The ¹³C NMR spectrum would show 9 distinct signals, corresponding to the 5 carbons of the pyridine ring and the 4 unique carbons of the symmetrically substituted cyclohexanol (B46403) ring (C1, C2/C6, C3/C5, C4). The carbon attached to the hydroxyl group (C-1) and the carbon attached to the pyridine ring (C-4) would be readily identifiable by their characteristic chemical shifts.

Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these values are predicted based on analogous structures and established chemical shift principles.)

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment
Pyridine H-2, H-68.3 - 8.5Pyridine C-2
Pyridine H-47.5 - 7.7Pyridine C-6
Pyridine H-57.2 - 7.4Pyridine C-4
Cyclohexyl H-1 (equatorial)3.9 - 4.2 (broad)Pyridine C-5
Cyclohexyl H-4 (axial)2.5 - 2.8Pyridine C-3
Cyclohexyl H-2,3,5,61.5 - 2.2 (overlapping m)Cyclohexyl C-1
Hydroxyl OHVariableCyclohexyl C-4
Cyclohexyl C-2,6
Cyclohexyl C-3,5

2D NMR (COSY, HSQC, and NOESY): 2D NMR experiments are indispensable for unambiguous assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the cyclohexane (B81311) ring and the pyridine ring separately.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for stereochemical assignment. chromatographyonline.com For the cis isomer, which preferentially adopts a chair conformation with the bulky pyridyl group in the equatorial position and the smaller hydroxyl group in the axial position, a key NOESY correlation would be observed. This would be between the axial protons on the same face of the ring, such as the axial protons at C-2/C-6 and the axial proton at C-4. The absence of a strong correlation between the H-1 and H-4 protons would further support the cis configuration. chromatographyonline.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺·) peak at m/z 177. The fragmentation pattern would provide structural confirmation.

Predicted Key Fragmentation Pathways (Based on the principles of mass spectral fragmentation for alcohols and aromatic compounds.)

m/z Value Proposed Fragment Identity Fragmentation Pathway
177[C₁₁H₁₅NO]⁺·Molecular Ion (M⁺·)
159[C₁₁H₁₃N]⁺·Loss of water ([M - H₂O]⁺·) from the alcohol
94[C₅H₄N-CH₂]⁺·Cleavage of the cyclohexane ring adjacent to the pyridine substituent
78[C₅H₄N]⁺Pyridine radical cation from cleavage of the C-C bond between the rings

The loss of a water molecule (18 Da) is a very common fragmentation for alcohols. ymc.co.jp Other significant peaks would arise from the cleavage of the cyclohexane ring and the scission of the bond connecting the two ring systems.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. sigmaaldrich.com

For this compound, this technique would definitively confirm the relative stereochemistry of the hydroxyl and pyridyl groups as cis. It would also reveal the preferred chair conformation of the cyclohexane ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, that dictate the crystal packing.

It is important to note that this compound is an achiral molecule as it possesses an internal plane of symmetry. Therefore, the concept of absolute configuration (the specific R/S designation of a chiral center) is not applicable. The compound is a meso-like structure, and it does not have enantiomers.

As of this writing, no public crystal structure data for this compound appears to be available in crystallographic databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides diagnostic absorption bands for the key functional groups in this compound. The most prominent feature would be the strong, broad absorption band for the O-H stretch of the alcohol, its broadness resulting from intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about electronic transitions within the molecule. The chromophore in this compound is the pyridine ring. It is expected to exhibit characteristic absorptions in the UV region corresponding to π → π* and n → π* transitions.

Predicted Spectroscopic Data (IR and UV-Vis) (Based on characteristic absorption values for the functional groups present.)

Spectroscopy Region / λ_max Assignment
IR ~3400-3300 cm⁻¹ (broad, strong)O-H stretch (hydrogen-bonded)
~3100-3000 cm⁻¹ (medium)Aromatic C-H stretch
~2960-2850 cm⁻¹ (strong)Aliphatic C-H stretch
~1600, 1580, 1480, 1430 cm⁻¹ (variable)Aromatic C=C and C=N ring stretching
~1100-1050 cm⁻¹ (strong)C-O stretch
UV-Vis ~260-270 nmπ → π* transition (pyridine ring)
~280-290 nmn → π* transition (pyridine ring)

An exploration of the chemical compound this compound reveals its significance as a versatile synthetic intermediate. Future research is poised to refine its production and application through innovative and sustainable methodologies. This article delves into the emerging research avenues that are shaping the future of this compound, from green synthesis to computational design.

Future Directions and Emerging Research Avenues

The landscape of chemical synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a key intermediate like cis-4-(3-Pyridyl)cyclohexanol, future research is focused on pioneering new methods that align with these modern principles. These efforts span the development of environmentally friendly synthetic routes, the application of biocatalysis for enhanced selectivity, the implementation of advanced manufacturing technologies like flow chemistry, and the use of computational tools to design novel derivatives for specific applications.

Q & A

Advanced Research Question

  • Steric effects : Use bulky reagents to target equatorial hydroxyl groups in the cyclohexanol ring .
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of –OH) before introducing the pyridyl moiety .
  • Catalytic systems : Employ transition-metal catalysts (e.g., FeIVO species) for regioselective oxidation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Irritant (H315, H319) and harmful if swallowed (H302) .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in sealed containers at 2–8°C to prevent degradation .
    • Neutralize waste with dilute NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.